molecular formula C7H5ClINO B12101440 4-Amino-2-chloro-5-iodobenzaldehyde

4-Amino-2-chloro-5-iodobenzaldehyde

Cat. No.: B12101440
M. Wt: 281.48 g/mol
InChI Key: JPYHHUDFMYDMMK-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-iodobenzaldehyde is an aromatic compound with the molecular formula C7H5ClINO It is characterized by the presence of amino, chloro, and iodo substituents on a benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-5-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 4-Amino-2-chlorobenzaldehyde using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The reaction is carried out in a solvent like acetic acid at elevated temperatures to facilitate the substitution of the hydrogen atom with an iodine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the iodination process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chloro-5-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

Major Products:

    Substitution: Formation of derivatives with azide or thiocyanate groups.

    Oxidation: Formation of 4-Amino-2-chloro-5-iodobenzoic acid.

    Reduction: Formation of 4-Amino-2-chloro-5-iodobenzyl alcohol.

Scientific Research Applications

4-Amino-2-chloro-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-iodobenzaldehyde involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and iodo substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The aldehyde group can also undergo nucleophilic addition reactions with biomolecules, further contributing to its biological activity.

Comparison with Similar Compounds

    4-Amino-2-chlorobenzaldehyde: Lacks the iodine substituent, resulting in different reactivity and applications.

    4-Amino-2-iodobenzaldehyde: Lacks the chlorine substituent, leading to variations in chemical behavior and biological activity.

    4-Amino-5-iodobenzaldehyde: Lacks the chlorine substituent and has the iodine substituent at a different position, affecting its properties.

Uniqueness: 4-Amino-2-chloro-5-iodobenzaldehyde is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity and potential for diverse applications. The combination of these substituents allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C7H5ClINO

Molecular Weight

281.48 g/mol

IUPAC Name

4-amino-2-chloro-5-iodobenzaldehyde

InChI

InChI=1S/C7H5ClINO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H,10H2

InChI Key

JPYHHUDFMYDMMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)N)Cl)C=O

Origin of Product

United States

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